3,15-Diacetyldeoxynivalenol

Description

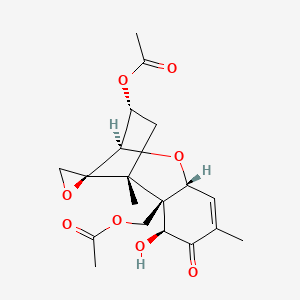

Structure

3D Structure

Properties

CAS No. |

56676-60-9 |

|---|---|

Molecular Formula |

C19H24O8 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

[(1R,2R,3S,7R,9R,10R,12S)-10-acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H24O8/c1-9-5-13-18(7-24-10(2)20,15(23)14(9)22)17(4)6-12(26-11(3)21)16(27-13)19(17)8-25-19/h5,12-13,15-16,23H,6-8H2,1-4H3/t12-,13-,15-,16-,17-,18-,19+/m1/s1 |

InChI Key |

RANGFOQREJPKIH-CHPZEFIJSA-N |

SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |

Synonyms |

3,15-diacetyldeoxynivalenol 3,15-diacetyldeoxynivalenol, (3alpha,7alpha)-isome |

Origin of Product |

United States |

Biosynthesis and Genetic Determinants of 3,15 Diacetyldeoxynivalenol

Fungal Production Pathways of 3,15-Diacetyldeoxynivalenol (B1211994)

Fusarium graminearum and Fusarium culmorum are prominent fungal species known for producing a class of mycotoxins called trichothecenes. These fungi are major plant pathogens, causing diseases like Fusarium head blight (FHB) in cereal crops such as wheat and barley. Contamination of these grains with trichothecenes poses a significant threat to food and feed safety. The most prevalent trichothecenes associated with FHB are type B trichothecenes, which include deoxynivalenol (B1670258) (DON) and its acetylated derivatives, 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON).

F. graminearum is a primary cause of FHB and is capable of producing significant amounts of DON and its derivatives. Similarly, F. culmorum is a major pathogen that contaminates grains with DON and 3-ADON. The specific profile of toxins produced, known as the chemotype, can vary. For instance, in F. graminearum, the 15-ADON chemotype is often predominant, while in F. culmorum, the 3-ADON chemotype is more prevalent. Both species are significant contributors to trichothecene (B1219388) contamination in cereals worldwide.

Within the intricate biosynthetic pathway of trichothecenes, this compound (3,15-diADON) serves as a key intermediate. Research indicates that during the biosynthesis of deoxynivalenol (DON), 3,15-diacetyl-DON is formed initially. This diacetylated compound is a precursor to the more commonly detected mono-acetylated forms, 3-acetyldeoxynivalenol (3-ADON) and 15-acetyldeoxynivalenol (15-ADON). The conversion from the diacetylated precursor involves selective deacetylation. Depending on the specific esterase enzymes present in the fungus, one of the two acetyl groups is removed to yield either 3-ADON or 15-ADON. Subsequent deacetylation of these mono-acetylated forms in planta leads to the formation of DON. Therefore, 3,15-diADON is a pivotal

Genetic Regulation of this compound Biosynthesis

Genetic Basis for Chemotype Diversification: Formation of 3-Acetyldeoxynivalenol and 15-Acetyldeoxynivalenol from this compound

The diversity in trichothecene mycotoxins produced by Fusarium species, particularly the formation of different deoxynivalenol (DON) chemotypes, is rooted in the genetic variability within the trichothecene biosynthesis (TRI) gene cluster. The compound this compound (3,15-diADON) serves as a key intermediate in the biosynthetic pathway. Its subsequent modification through deacetylation reactions gives rise to either 3-acetyldeoxynivalenol (3-ADON) or 15-acetyldeoxynivalenol (15-ADON), defining the specific chemotype of the fungal strain. researchgate.net This diversification is primarily controlled by the enzymatic activity of proteins encoded by specific TRI genes.

Role of TRI8-Encoded Trichothecene Deacetylase

The deacetylation of this compound is a critical step governed by the TRI8 gene. researchgate.net This gene encodes a trichothecene deacetylase, an esterase that selectively removes acetyl groups from the trichothecene core structure. nih.govmdpi.com Research involving mutant strains of Fusarium graminearum with a disrupted Tri8 gene demonstrated a significant shift in the mycotoxin profile. Instead of producing 15-ADON, these mutants accumulated its precursor, this compound. nih.gov This finding provides strong evidence that the TRI8 enzyme is directly responsible for the deacetylation of 3,15-diADON.

The TRI8 esterase exhibits regioselective activity, meaning it can preferentially cleave the acetyl group at either the C-3 or C-15 position of the DON molecule. researchgate.netmdpi.com This differential activity is a key determinant of the final chemotype. mdpi.com Strains producing a TRI8 enzyme that primarily removes the acetyl group at the C-15 position will yield 3-ADON. Conversely, if the enzyme preferentially targets the C-3 position, the resulting product is 15-ADON. mdpi.com The specific amino acid sequence and resulting structure of the TRI8 protein in a given Fusarium strain dictate this substrate specificity. mdpi.com Therefore, functional variation in the TRI8 gene is a primary genetic factor responsible for the divergence into 3-ADON and 15-ADON chemotypes from the common 3,15-diADON intermediate. researchgate.net

Distinctions in Nivalenol (B191977) Chemotype Biosynthesis involving TRI13

The biosynthesis of the nivalenol (NIV) chemotype represents a significant branch from the DON pathway, and this divergence is determined by the functionality of the TRI13 gene. asm.orgnih.gov The key structural difference between DON and NIV is the presence of a hydroxyl group at the C-4 position in NIV, whereas DON lacks this feature. asm.orgnih.gov

The TRI13 gene encodes a cytochrome P450 monooxygenase that is responsible for the critical C-4 hydroxylation step. nih.gov In NIV-producing chemotypes of Fusarium graminearum, a functional TRI13 gene is present and expressed, leading to the oxygenation of a precursor at the C-4 position. asm.orgnih.gov This hydroxylation event channels the biosynthetic pathway towards the production of nivalenol and its acetylated derivative, 4-acetylnivalenol (4-ANIV). nih.govmdpi.com

In contrast, DON-producing chemotypes, which synthesize 3,15-diADON, 3-ADON, and 15-ADON, possess a non-functional TRI13 gene. asm.orgnih.govmdpi.com Due to mutations, deletions, or other genetic alterations, these strains cannot produce a functional TRI13 enzyme. asm.org Consequently, the C-4 position of the trichothecene skeleton is not hydroxylated, and the biosynthetic pathway proceeds to form deoxynivalenol and its acetylated derivatives. nih.govfao.org Therefore, the presence or absence of a functional TRI13 gene acts as a genetic switch, fundamentally distinguishing the NIV chemotype from the DON chemotypes that involve this compound as an intermediate. nih.govmdpi.com

Environmental Factors Influencing Fungal Production of this compound

The production of this compound and other related trichothecenes by Fusarium species is not solely determined by genetics; it is also profoundly influenced by a range of environmental factors. Fungal growth and mycotoxin biosynthesis are complex processes that respond dynamically to ambient conditions, including temperature, water availability, and agricultural stressors. nih.govmdpi.com

Temperature and Water Activity Effects on Fusarium Growth and Toxin Production

Temperature and water activity (aW) are two of the most critical environmental parameters affecting Fusarium growth and the subsequent production of mycotoxins like the precursors to DON. mdpi.comasm.org Different Fusarium species exhibit distinct optimal and marginal conditions for growth and toxin synthesis. asm.org Generally, moderate to warm temperatures and high water activity favor both fungal proliferation and mycotoxin production. mdpi.comnih.gov

For instance, studies on Fusarium graminearum, a primary producer of DON and its acetylated forms, have shown that optimal temperatures for FHB development and DON accumulation are often around 25 °C. mdpi.com Mycotoxin production typically occurs within a temperature range of 15 to 30 °C. mdpi.commdpi.com High water activity, generally above 0.95 aW, is also essential. mdpi.comnih.gov Optimal production of DON by F. graminearum has been observed at aW levels of 0.995, while for F. culmorum, the optimum aW for DON and NIV production was found to be 0.995 and 0.981, respectively. nih.gov Cold temperatures can inhibit the production of certain mycotoxins, even when fungal growth is still possible. mdpi.com The interaction between temperature and water activity is crucial, as the optimal level for one factor can depend on the level of the other. nih.govresearchgate.net

| Fusarium Species | Factor | Optimal Range for Growth | Optimal Range for Toxin Production | Reference |

|---|---|---|---|---|

| F. graminearum | Temperature | 25-30 °C | 25-30 °C (for DON) | mdpi.comnih.govmdpi.com |

| F. graminearum | Water Activity (aW) | ≥0.97 | 0.98-0.995 (for DON) | mdpi.comnih.gov |

| F. culmorum | Temperature | 25 °C | 25 °C (for DON/NIV) | nih.gov |

| F. culmorum | Water Activity (aW) | 0.995 | 0.981-0.995 (for DON/NIV) | nih.gov |

| F. langsethiae | Temperature | Not specified | 20-30 °C (for T-2/HT-2) | nih.gov |

| F. langsethiae | Water Activity (aW) | Not specified | 0.98-0.995 (for T-2/HT-2) | nih.gov |

| F. asiaticum | Temperature | 25 °C | 20-30 °C (for DON/NIV) | mdpi.com |

| F. asiaticum | Water Activity (aW) | 0.98 | 0.98 (for DON/NIV) | mdpi.com |

Impact of Agricultural Practices and Environmental Stressors

Agricultural practices can significantly alter the field environment, thereby influencing the risk of Fusarium infection and mycotoxin contamination. dsm-firmenich.comresearchgate.net Practices related to tillage, crop rotation, and irrigation are particularly impactful. dsm-firmenich.commdpi.com

Tillage: Reduced or no-till farming can leave infected crop residues on the soil surface. dsm-firmenich.com This residue serves as a primary inoculum source for Fusarium, increasing the likelihood of infection in the subsequent crop. One study noted a tenfold increase in DON levels in wheat fields where low-till practices were used compared to conventional plowing. dsm-firmenich.com

Crop Rotation: Continuous cultivation of susceptible crops like corn or wheat creates an environment where mycotoxin-producing molds can thrive. agrariansolutions.com Rotating crops can help break the disease cycle by reducing the amount of fungal inoculum in the soil. dsm-firmenich.comagrariansolutions.com

Irrigation and Water Stress: Water availability is a critical stress factor. mdpi.com Drought stress can increase plant susceptibility to fungal colonization and mycotoxin formation. dsm-firmenich.com Conversely, while irrigation can alleviate drought, certain methods might create a humid microclimate around the plant canopy that favors fungal infection and growth. mdpi.com

Other Stressors: Factors such as insect damage, poor soil fertility, and extreme weather events (e.g., excessive rainfall during flowering) can compromise the plant's natural defenses, making it more vulnerable to Fusarium invasion and subsequent toxin production. dsm-firmenich.commdpi.comaimspress.com Proper field management that promotes healthy, vigorous plant growth can enhance resistance to fungal pathogens. aimspress.com

Occurrence and Distribution Patterns of 3,15 Diacetyldeoxynivalenol

Natural Contamination in Agricultural Commodities

Prevalence in Cereal Grains (e.g., Wheat, Barley, Oats, Maize)

3,15-Diacetyldeoxynivalenol (B1211994) (3,15-diADON) is a mycotoxin that contaminates various agricultural commodities, particularly cereal grains. It is considered a precursor in the biosynthesis of other significant mycotoxins. nih.govsemanticscholar.org Research indicates its presence in several key crops, including wheat, barley, oats, and maize, often alongside other related compounds. nih.govthegoodscentscompany.comresearchgate.netnih.govusda.gov

Studies have identified 3,15-diADON in these grains, although its occurrence and concentration levels can be influenced by geographical location, climate, and the specific Fusarium species infecting the crop. For instance, in Japan, 3,15-diADON was identified as a metabolite of Fusarium graminearum isolated from cereals during an epidemic. jst.go.jp In Manitoba, Canada, natural contamination of barley with this compound has also been documented. tandfonline.com

While it is detected in cereals, reports suggest that 3,15-diADON often appears at much lower levels compared to its derivatives, 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON). wiley.com The analysis of wheat and maize samples from China in 2017 revealed that while deoxynivalenol (B1670258) (DON) and its acetylated derivatives were prevalent, the direct detection of 3,15-diADON in final grain products is less common, as it is an intermediate in the toxin biosynthesis pathway. nih.gov

A study on forage maize cultivars showed that the sum of 3-ADON and 15-ADON (designated as 3+15-AcDON) was present in 97% of the samples, indicating the widespread presence of their precursor, 3,15-diADON, at some stage of fungal metabolism. nih.gov The development of advanced analytical methods, such as liquid chromatography/tandem mass spectrometry (LC/MS/MS), has enabled the simultaneous detection of a range of trichothecenes, including 3,15-diADON, in wheat and other cereals. nih.govsigmaaldrich.com

Prevalence of 3,15-diADON and Related Mycotoxins in Cereal Grains

| Cereal Grain | Associated Mycotoxins | Key Findings | References |

|---|---|---|---|

| Wheat | DON, 3-ADON, 15-ADON, NIV | 3,15-diADON is a precursor to DON and its acetylated forms. Advanced analytical methods can simultaneously detect 3,15-diADON and other trichothecenes. | researchgate.netnih.govnih.govsigmaaldrich.com |

| Barley | DON, 3-ADON, 15-ADON, NIV | Natural contamination by this compound has been reported. Co-occurrence with DON and NIV is common. | thegoodscentscompany.comresearchgate.netjst.go.jptandfonline.com |

| Oats | DON, 3-ADON, 15-ADON | Contamination with various trichothecenes, originating from precursors like 3,15-diADON, is a concern. | researchgate.netresearchgate.net |

| Maize | DON, 3-ADON, 15-ADON, Zearalenone | 3,15-diADON is a biosynthetic precursor to DON derivatives found in maize. Forage maize shows high incidence of DON-related mycotoxins. | nih.govusda.govnih.gov |

Association with Fusarium Head Blight and Gibberella Ear Rot

The presence of this compound is intrinsically linked to plant diseases caused by fungi of the Fusarium genus, most notably Fusarium Head Blight (FHB) in wheat and barley, and Gibberella Ear Rot (GER) in maize. nih.govthegoodscentscompany.comusda.govjst.go.jp These diseases are caused by various Fusarium species, with Fusarium graminearum being a predominant pathogen worldwide. usda.govnih.gov

Fusarium graminearum produces a range of mycotoxins, including deoxynivalenol (DON) and its acetylated derivatives. usda.gov The biosynthetic pathway of these toxins involves 3,15-diADON as a key intermediate. nih.govnih.govnih.gov The fungus first produces 3,15-diADON, which is then deacetylated at either the C-3 or C-15 position by the enzyme Tri8 to form 15-ADON or 3-ADON, respectively. nih.govnih.govresearchgate.net This enzymatic step determines the specific chemotype (3-ADON or 15-ADON) of the F. graminearum strain. nih.govnih.gov

Therefore, the detection of 3-ADON and 15-ADON in crops affected by FHB or GER strongly implies the prior formation of 3,15-diADON by the infecting fungus. The conditions that favor the development of FHB and GER, such as high humidity and moderate temperatures during the flowering stage of the crops, also promote the production of these mycotoxins. jst.go.jp

Co-occurrence with Other Fusarium Mycotoxins

Co-occurrence with Deoxynivalenol (DON), 3-Acetyldeoxynivalenol (3-ADON), and 15-Acetyldeoxynivalenol (15-ADON)

This compound is rarely found in isolation. As the direct precursor in the biosynthesis of 3-ADON and 15-ADON, its presence is fundamentally linked to the occurrence of these two acetylated derivatives of deoxynivalenol (DON). nih.govwiley.comnih.gov Different strains of Fusarium graminearum are categorized into chemotypes based on whether they primarily produce 3-ADON or 15-ADON. jst.go.jpnih.gov This differentiation is determined by the specific action of the Tri8 enzyme, which deacetylates 3,15-diADON at either the C-15 or C-3 position. nih.gov

Consequently, in any given sample of a contaminated cereal, the detection of 3-ADON or 15-ADON is a direct indicator that 3,15-diADON was produced during the fungal infection. nih.gov DON itself is subsequently formed through the deacetylation of 3-ADON or 15-ADON. nih.gov Therefore, a complex mixture of DON, 3-ADON, and 15-ADON often contaminates grains, with their relative proportions depending on the fungal chemotype and environmental conditions. jst.go.jpnih.gov

Co-occurrence of 3,15-diADON Precursors with Other Mycotoxins

| Mycotoxin | Relationship to 3,15-diADON | Commonly Found In | References |

|---|---|---|---|

| Deoxynivalenol (DON) | End product of deacetylation from 3-ADON or 15-ADON | Wheat, Maize, Barley | jst.go.jpwiley.comnih.gov |

| 3-Acetyldeoxynivalenol (3-ADON) | Directly formed from 3,15-diADON by deacetylation at C-15 | Wheat, Maize | jst.go.jpnih.govnih.gov |

| 15-Acetyldeoxynivalenol (15-ADON) | Directly formed from 3,15-diADON by deacetylation at C-3 | Maize, Barley | jst.go.jpnih.govnih.gov |

Simultaneous Detection with Nivalenol (B191977) (NIV) and Other Related Trichothecenes

Beyond the direct lineage of DON and its acetylated forms, 3,15-diADON is also biochemically linked to another significant trichothecene (B1219388), nivalenol (NIV). Certain Fusarium strains, known as the NIV chemotype, possess an additional enzyme (encoded by the Tri13 gene) that hydroxylates the C-4 position of the trichothecene structure. mdpi.comnih.gov

In these strains, this compound can be converted to 3,15-diacetylnivalenol, which is then further metabolized to NIV. mdpi.comnih.gov This means that in regions where NIV-producing Fusarium species are prevalent, 3,15-diADON serves as a branching point in the biosynthetic pathway, leading to either the DON or the NIV family of mycotoxins.

As a result, it is common for analytical surveys of cereals to report the co-occurrence of DON, its acetylated derivatives, and NIV. thegoodscentscompany.comjst.go.jpresearchgate.net The simultaneous detection of these mycotoxins highlights the complex metabolic capabilities of Fusarium fungi and underscores the role of 3,15-diADON as a common intermediate. Advanced analytical techniques are capable of detecting a wide array of these related trichothecenes in a single analysis. nih.govresearchgate.net

Presence of Masked and Emerging Mycotoxin Conjugates

The complexity of mycotoxin contamination extends beyond the parent compounds produced by the fungus. Plants, in their defense against fungal attack and mycotoxin toxicity, can metabolize mycotoxins into less toxic, water-soluble forms. wiley.comnih.gov These are often referred to as "masked" or "modified" mycotoxins because they may not be detected by standard analytical methods that target the parent toxins.

In the context of 3,15-diADON's metabolic products, DON can be conjugated by the plant to form deoxynivalenol-3-glucoside (DON-3G). wiley.com Furthermore, research on wheat suspension cultures has shown that the acetylated derivatives of DON can also be modified. nih.govmdpi.com For instance, 15-ADON can be directly converted by wheat enzymes into metabolites like 15-acetyl-DON-3-O-β-D-glucoside (15-ADON3G) and 15-acetyl-DON-3-sulfate (15-ADON3S). nih.govmdpi.com

These findings indicate that the initial production of 3,15-diADON by the fungus can lead to a diverse array of free and conjugated mycotoxins in the final grain product. wiley.comnih.gov The presence of these masked mycotoxins is significant as they can be hydrolyzed back to their more toxic parent forms in the digestive tracts of humans and animals.

Regional and Global Prevalence Patterns and Chemotype Distribution

The global occurrence of this compound (3,15-DADON) is intrinsically linked to the prevalence and distribution of specific chemotypes of mycotoxin-producing fungi, primarily within the Fusarium genus. Unlike its more commonly detected derivatives, 3-acetyldeoxynivalenol (3-ADON) and 15-acetyldeoxynivalenol (15-ADON), 3,15-DADON is often found at very low concentrations in naturally contaminated cereals. wiley.com Its significance lies in its role as a direct precursor in the biosynthesis of both 3-ADON and 15-ADON, making the distribution of these chemotypes a strong indicator of the regions where 3,15-DADON is produced. jst.go.jp

Role as a Biosynthetic Precursor

Research has identified 3,15-DADON as a key intermediate metabolite in the toxicological profile of certain fungi. For instance, strains of Fusarium graminearum are categorized into different chemotypes based on the primary toxins they produce. The DON-producing strains are further subdivided into 3-ADON and 15-ADON producers. jst.go.jp This differentiation is based on the biotransformation of 3,15-DADON, which serves as the precursor molecule. jst.go.jp The fungus first synthesizes 3,15-DADON, which is then deacetylated at either the C15 or C3 position to form 3-ADON or 15-ADON, respectively. researchgate.net This biochemical process explains why 3,15-DADON itself is less frequently quantified in grain samples; it is a transient compound that is quickly converted to its more stable mono-acetylated forms.

In some fungal strains, this compound can also be a substrate in the pathway to produce nivalenol (NIV) chemotypes. The enzyme TRI13 hydroxylates this compound to create 3,15-diacetylnivalenol, marking a divergence between DON and NIV production pathways. mdpi.comencyclopedia.pubnih.gov

Documented Occurrences

Direct detection of naturally occurring 3,15-DADON in cereals is rare compared to its derivatives. One of the first documented cases was in barley from Manitoba, Canada, which was found to be contaminated with this compound. nih.gov The barley, primarily infected with Fusarium graminearum, also contained deoxynivalenol (DON), 3-ADON, and zearalenone. nih.gov Earlier, 3,15-DADON was identified as a metabolite produced by a toxic isolate of Fusarium roseum (F. graminearum) linked to a cereal epidemic in Japan in the 1970s. jst.go.jp

A 2017 report by the European Food Safety Authority (EFSA) noted that while 3,15-diacetyl-deoxynivalenol can co-occur with DON and its other acetylated forms in food and feed, it is typically found at much lower levels than 3-ADON and 15-ADON. wiley.com

Interactive Data Table: Documented Findings of this compound

| Region/Country | Year of Report/Event | Cereal/Source | Finding | Co-occurring Mycotoxins | Citation |

| Japan | 1970s (epidemic) | Cereals | Identified as a metabolite of a toxic Fusarium graminearum isolate. | Deoxynivalenol (DON), 3-Acetyldeoxynivalenol (3-ADON) | jst.go.jp |

| Canada (Manitoba) | 1996 | Barley | First report of natural contamination. | Deoxynivalenol (DON), 3-Acetyldeoxynivalenol (3-ADON), Zearalenone | nih.gov |

| Europe | 2017 | Food and Feed | Reported to co-occur with DON but at much lower levels than 3-ADON and 15-ADON. | Deoxynivalenol (DON), 3-Acetyldeoxynivalenol (3-ADON), 15-Acetyldeoxynivalenol (15-ADON) | wiley.com |

Global Distribution of Related Fungal Chemotypes

The prevalence patterns of the 3-ADON and 15-ADON chemotypes of Fusarium graminearum provide a global map of where 3,15-DADON is actively being synthesized, even if it is not the final, most abundant toxin.

North America: Historically, the 15-ADON chemotype was considered the primary cause of Fusarium Head Blight. nih.gov However, a significant shift has been observed, with an increasing prevalence of the 3-ADON chemotype in regions like Manitoba, Canada. nih.gov In the United States, the 15-ADON chemotype remains predominant in many areas, such as a 2016-2017 study in Wisconsin where 91% of F. graminearum isolates were of the 15-ADON type. mdpi.com

Asia: In China, the distribution is also linked to climate. The 15-ADON chemotype is more common in cooler regions, while the 3-ADON chemotype is more widespread in warmer areas with average temperatures above 15°C. encyclopedia.pub In Japan, both DON- and NIV-producing strains of F. graminearum are found, with the DON-producers further divided into 3-ADON and 15-ADON subtypes, indicating regional differences in the biotransformation of 3,15-DADON. jst.go.jp

Interactive Data Table: Regional Prevalence of F. graminearum Chemotypes (3-ADON vs. 15-ADON)

Advanced Analytical Methodologies for 3,15 Diacetyldeoxynivalenol

Immunoanalytical Approaches

Immunoanalytical methods, based on the specific binding between an antibody and an antigen, offer rapid and cost-effective alternatives for the screening of trichothecenes.

Enzyme-Linked Immunosorbent Assays (ELISA) are widely used for the rapid screening of mycotoxins, including trichothecenes, in a large number of samples. vup.sk These assays utilize antibodies that can recognize and bind to specific mycotoxins or a group of related toxins.

Monoclonal antibodies have been developed that show cross-reactivity with multiple trichothecenes. For example, a monoclonal antibody designated KTM-240 was found to react equally with both 3,15-diacetyldeoxynivalenol (B1211994) and 3,4,15-triacetylnivalenol. tandfonline.comtandfonline.com An indirect competitive ELISA using this antibody demonstrated a wide detection range for these toxins, from approximately 0.3 to 1000 pg/mL in buffer, indicating high sensitivity. tandfonline.comtandfonline.com However, a key consideration for ELISA is the potential for cross-reactivity with other structurally similar mycotoxins, which can affect the accuracy of the results. wiley.com Matrix effects can also be a significant issue in ELISA, necessitating careful validation and the use of appropriate sample clean-up procedures. wiley.com

Development of Monoclonal Antibodies

The development of monoclonal antibodies (MAbs) has been a significant advancement for the immunological detection of this compound (3,15-diacetyl-DON) and related trichothecene (B1219388) mycotoxins. Researchers have successfully produced MAbs with varying specificities, enabling the development of sensitive and specific enzyme-linked immunosorbent assays (ELISAs).

In one study, BALB/c mice were immunized with 4,15-diacetylnivalenol-3-O-hemisuccinate conjugated to keyhole limpet hemocyanin. tandfonline.com This led to the isolation of 21 hybridomas that secreted MAbs reacting with 3,4,15-triacetylnivalenol (3,4,15-TANIV). tandfonline.com These MAbs were categorized into two groups based on their reactivity. Two of the MAbs, KTM-205 and KTM-208, were highly specific for 3,4,15-TANIV. tandfonline.comtandfonline.com In contrast, MAbs KTM-233, KTM-239, and KTM-240 demonstrated cross-reactivity, reacting with both 3,15-diacetyl-DON and 3,4,15-TANIV to a similar degree. tandfonline.comtandfonline.com

This cross-reactivity is particularly useful because nivalenol (B191977) and deoxynivalenol (B1670258) can be converted to 3,4,15-TANIV and 3,15-diacetyl-DON, respectively, through a mild acetylation process. tandfonline.comtandfonline.com This allows for the development of competitive indirect ELISAs for the measurement of both nivalenol and deoxynivalenol. tandfonline.com

The developed competitive indirect ELISA using MAb KTM-240 demonstrated a detectable range for this compound and 3,4,15-triacetylnivalenol of approximately 0.3 to 1000 pg/mL in buffer. tandfonline.comtandfonline.com The ELISA utilizing KTM-240, which recognizes both toxins equally, had a detection limit of 0.3 pg/mL for each toxin. tandfonline.com Another ELISA, using the highly specific MAb KTM-205 for 3,4,15-TANIV, had a detection limit of 30 pg/mL. tandfonline.com

Table 1: Characteristics of Monoclonal Antibodies Developed for Trichothecene Detection

| Monoclonal Antibody | Specificity | Detection Limit (in buffer) |

|---|---|---|

| KTM-205 | Highly specific for 3,4,15-triacetylnivalenol | 30 pg/mL |

| KTM-208 | Highly specific for 3,4,15-triacetylnivalenol | Not specified |

| KTM-233 | Cross-reacts with this compound and 3,4,15-triacetylnivalenol | Not specified |

| KTM-239 | Cross-reacts with this compound and 3,4,15-triacetylnivalenol | Not specified |

| KTM-240 | Cross-reacts with this compound and 3,4,15-triacetylnivalenol | 0.3 pg/mL |

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is a critical step for the accurate analysis of this compound, ensuring the removal of interfering matrix components and concentrating the analyte for enhanced detection. A variety of techniques are employed, often in combination, to achieve clean extracts suitable for analysis by methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). kendrolab.pl

Commonly used sample preparation methods include solid-phase extraction (SPE) and immunoaffinity columns (IACs). kendrolab.pl Immunoaffinity columns, which utilize monoclonal antibodies specific to the mycotoxin of interest, are particularly effective for selective clean-up. kendrolab.pl For instance, the DONeX column, based on SPE, is used for the clean-up of food and feed samples prior to analysis. kendrolab.pl

Derivatization is another key strategy to improve the analytical performance of detecting this compound. nih.gov This process involves chemically modifying the analyte to enhance its detectability by instruments like HPLC with UV or fluorescence detectors. nih.gov For trichothecenes, which lack strong chromophores, derivatization is often necessary. nih.gov Acetylation under mild conditions can be used to derivatize nivalenol and deoxynivalenol to 3,4,15-TANIV and 3,15-diacetyl-DON, respectively, which can then be detected using specific antibodies in immunoassays. tandfonline.comtandfonline.com

For GC-MS analysis, derivatization to form trimethylsilyl (B98337) (TMS) ethers is a common practice. This increases the volatility and thermal stability of the trichothecenes. researchgate.net

A study on a wheat suspension culture demonstrated the metabolic fate of 3,15-diacetyl-DON. It was observed that 3,15-diacetyl-DON was deacetylated rapidly and almost completely within 96 hours. nih.gov Small amounts of 3-acetyldeoxynivalenol (B190510) and 15-acetyldeoxynivalenol (B30657) were temporarily detectable in the supernatant, with concentrations peaking after 24 hours. nih.gov

Method Validation and Quality Assurance in Detection Programs

Validation of analytical methods is essential to ensure the reliability and accuracy of data generated for this compound detection. Method validation establishes documented evidence that a specific analytical procedure will consistently produce results that meet predetermined specifications and quality attributes. demarcheiso17025.com Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). demarcheiso17025.com

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of several mycotoxins, including this compound. nih.gov The validation of this method demonstrated good recoveries, ranging from 84% to 115%, with relative standard deviations between 0.4% and 7.2%. nih.gov The limits of detection and quantification for the various trichothecenes ranged from 0.03 to 1.4 ng/g and 0.1 to 4.7 ng/g, respectively. nih.gov

Another LC-MS/MS method for the simultaneous determination of deoxynivalenol and its derivatives in cereals reported LODs for 3-acetyldeoxynivalenol and 15-acetyldeoxynivalenol of 6 and 3 µg/kg, respectively. researchgate.net Recoveries for these compounds in spiked wheat, oatmeal, and maize samples were within the range of 63.8–113.2% and 75.5–106.6%. researchgate.net

Quality assurance in mycotoxin detection programs involves several key components to ensure the ongoing accuracy and reliability of testing. neogen.comfao.org This includes the use of certified reference materials (CRMs) for method validation and instrument calibration. r-biopharm.com Participation in proficiency testing programs is another critical element, allowing laboratories to compare their performance against other labs and identify areas for improvement. fao.orgr-biopharm.com Robust sampling plans are also essential to ensure that the sample taken for analysis is representative of the entire batch. neogen.com

Regulatory bodies and industry organizations often establish guidelines and programs to ensure the quality of mycotoxin testing. For example, the USDA's Agricultural Marketing Service (AMS) has a Laboratory Approval Program for the analysis of mycotoxins, which sets requirements for good laboratory practices, quality assurance, and proficiency testing. usda.gov

Table 2: Validation Parameters for an LC-MS/MS Method for Trichothecene Analysis

| Parameter | Result |

|---|---|

| Recovery | 84% to 115% |

| Relative Standard Deviation | 0.4% to 7.2% |

| Limit of Detection (LOD) | 0.03 to 1.4 ng/g |

| Limit of Quantification (LOQ) | 0.1 to 4.7 ng/g |

| Matrix Effect | 80% to 117% |

Metabolism and Biotransformation of 3,15 Diacetyldeoxynivalenol in Biological Systems

Fungal Biotransformation and Self-Protection Mechanisms during Toxin Production

Certain Fusarium species, notable producers of trichothecene (B1219388) mycotoxins, have evolved sophisticated self-protection mechanisms to mitigate the toxicity of their own metabolites. A key step in the biosynthesis of deoxynivalenol (B1670258) (DON) and its acetylated derivatives involves the precursor 3,15-diADON. researchgate.net The fungal enzyme Tri8, a carboxylesterase, plays a pivotal role in the deacetylation of 3,15-diADON. nih.govnih.gov

The specific action of the Tri8 enzyme determines the resulting chemotype of the Fusarium strain. In 3-acetyldeoxynivalenol (B190510) (3-ADON) producing strains, the Tri8 enzyme selectively removes the acetyl group at the C-15 position of 3,15-diADON. nih.govebi.ac.uk Conversely, in 15-acetyldeoxynivalenol (B30657) (15-ADON) producing strains, the Tri8 enzyme catalyzes the deacetylation at the C-3 position. nih.govebi.ac.uksigmaaldrich.com This differential enzymatic activity is the genetic basis for the 3-ADON and 15-ADON chemotypes in Fusarium. nih.gov Strains that produce nivalenol (B191977) also possess a Tri8 enzyme that functions similarly to those in 15-ADON strains. nih.govebi.ac.uk

Interestingly, mutant strains of Fusarium graminearum with a disrupted Tri8 gene lose their ability to produce 15-ADON and instead accumulate 3,15-diADON. usda.gov This accumulation of a C-3 acetylated compound suggests that the Tri8 enzyme is crucial for the deacetylation at the C-3 position, which is a final step in the biosynthesis of certain trichothecenes. usda.gov The presence of a free C-3 hydroxyl group is a significant factor in the toxicity of these mycotoxins. usda.gov The enzyme Tri101, a C-3 transacetylase, acts as a self-protection mechanism for the fungus during biosynthesis. usda.gov The subsequent removal of this protective group by the Tri8 esterase can be considered a toxicity-activating step. usda.gov

Plant Metabolism of 3,15-Diacetyldeoxynivalenol (B1211994) and its Derivatives

Plants have developed detoxification pathways to metabolize mycotoxins like 3,15-diADON, primarily involving conjugation and deacetylation.

Plants can convert 3,15-diADON and its derivatives into more polar and less toxic conjugated forms. A study on wheat suspension cultures treated with 3,15-diADON and its derivatives monitored the metabolization over 96 hours. researchgate.netnih.gov This research led to the tentative identification of novel deoxynivalenol metabolites in wheat, including DON-15-O-β-D-glucoside (D15G) and 15-acetyl-DON-3-sulfate (15-ADON3S). researchgate.netnih.govnih.gov

Furthermore, the study found that 15-acetyl-DON-3-O-β-D-glucoside (15-ADON3G) is a major metabolite produced when wheat is challenged with 15-ADON. researchgate.netnih.gov In contrast, 3-ADON is primarily metabolized to DON before undergoing phase II reactions. researchgate.netnih.govnih.gov This highlights that the direct conjugation of 15-ADON to form 15-ADON3G and 15-ADON3S is a significant detoxification pathway in wheat, a route not available for 3-ADON due to the acetyl group blocking the C3-OH position. nih.gov

The following table summarizes the key conjugated metabolites of 3,15-diADON and its derivatives found in wheat.

| Original Toxin | Conjugated Metabolite |

| Deoxynivalenol (DON) | Deoxynivalenol-3-O-β-D-glucoside (D3G) |

| 15-Acetyldeoxynivalenol (15-ADON) | 15-Acetyl-DON-3-O-β-D-glucoside (15-ADON3G) |

| 15-Acetyldeoxynivalenol (15-ADON) | 15-Acetyl-DON-3-sulfate (15-ADON3S) |

| Deoxynivalenol (DON) | DON-15-O-β-D-glucoside (D15G) |

In addition to conjugation, deacetylation is a primary metabolic pathway for 3,15-diADON in plants. When a wheat suspension culture was treated with 3,15-diADON, it was rapidly and almost completely deacetylated within 96 hours. nih.gov During this process, small amounts of 3-ADON and 15-ADON were temporarily detected in the supernatant, peaking after 24 hours. nih.gov

The metabolization of 3,15-diADON showed an intermediate behavior between that of 3-ADON and 15-ADON. nih.gov While it was deacetylated quickly like 3-ADON, high levels of DON did not accumulate in the supernatant, which is more similar to the metabolism of 15-ADON. nih.gov This suggests that the deacetylation may occur either via extracellular esterases or intracellularly with subsequent transport of the products back into the medium. nih.gov

The following table illustrates the deacetylation products of 3,15-diADON in wheat suspension cultures.

| Initial Toxin | Intermediate Deacetylation Products | Final Deacetylation Product |

| This compound (3,15-diADON) | 3-Acetyldeoxynivalenol (3-ADON) | Deoxynivalenol (DON) |

| 15-Acetyldeoxynivalenol (15-ADON) |

Metabolism in Non-Human Animal Models

In animals, the metabolism of 3,15-diADON and its derivatives is significantly influenced by the intestinal microflora and subsequent metabolic reactions.

The intestinal microbiota plays a crucial role in the detoxification of trichothecenes. A key transformation is the de-epoxidation of DON to deepoxy-deoxynivalenol (B1670184) (DOM-1), a significantly less toxic metabolite. mdpi.comuio.no This process is dependent on the microbial activity within the gastrointestinal tract. researchgate.net

Differences in the location and composition of gut bacteria lead to variations in metabolic capabilities among animal species. mdpi.com Ruminants, such as cows, possess a high bacterial content in their rumen, which is located before the small intestine. mdpi.com This allows for extensive transformation of DON to DOM-1 by the ruminal flora, with only very small amounts of DON reaching systemic circulation. wiley.com In contrast, monogastric animals like pigs and rodents have a high bacterial content primarily in the colon, after the small intestine. mdpi.com

Studies have shown that the intestinal microflora of various animal species, including pigs and rats, can hydrolyze DON-acetates and reduce the epoxy group of DON. uio.no

De-epoxidation is a critical Phase I metabolic reaction that detoxifies DON. This reaction involves the removal of the epoxide group at the C12-C13 position of the trichothecene structure, which is responsible for much of its toxicity. wiley.com The resulting metabolite, DOM-1, is considered non-toxic. mdpi.comuio.no

The ability to de-epoxidate DON varies between species. While the gut microbiota of several animal species can perform this transformation, studies on human fecal samples have shown efficient deacetylation of 3-ADON but no de-epoxidation activity under certain experimental conditions. nih.govtandfonline.com However, more recent research has provided the first evidence that the human fecal microbiota from some individuals can detoxify DON to DOM-1, leading to its presence in urine. asm.org

The following table highlights the key metabolic transformation of DON by intestinal microflora.

| Original Toxin | Metabolic Reaction | Key Metabolite |

| Deoxynivalenol (DON) | De-epoxidation | Deepoxy-deoxynivalenol (DOM-1) |

Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)

The biotransformation of this compound (3,15-diADON) in biological systems primarily begins with Phase I metabolic reactions, specifically deacetylation, rather than direct Phase II conjugation. Phase II metabolism involves the conjugation of a compound or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to increase water solubility and facilitate excretion. longdom.org

For 3,15-diADON, the initial and most significant metabolic step is the hydrolysis of its acetyl groups. mdpi.comjst.go.jp This deacetylation, a Phase I reaction, yields its precursors, 3-Acetyldeoxynivalenol (3-ADON) or 15-Acetyldeoxynivalenol (15-ADON), which are subsequently hydrolyzed further to deoxynivalenol (DON). jst.go.jpnih.gov This resulting DON molecule is the principal substrate for subsequent Phase II reactions. wiley.com

Direct Phase II conjugation of the intact 3,15-diADON molecule has not been confirmed in metabolic studies. mdpi.com The presence of the acetyl group at the C3-hydroxyl position is thought to block direct conjugation at this site, a common location for such reactions in other trichothecenes. mdpi.com

Once DON is formed from the deacetylation of 3,15-diADON, it undergoes extensive Phase II metabolism. The main conjugation reactions observed in mammals and other organisms include:

Glucuronidation: This is a major detoxification pathway for DON. mdpi.com UDP-glucuronyltransferases (UGTs) catalyze the attachment of glucuronic acid to the hydroxyl groups of DON, primarily forming DON-3-glucuronide and DON-15-glucuronide. wiley.com In humans, DON-15-glucuronide appears to be the more predominantly formed conjugate. wiley.com

Sulfation: The transfer of a sulfate group, catalyzed by sulfotransferases (SULTs), is another key Phase II reaction. longdom.orgresearchgate.net This process leads to the formation of DON-3-sulfate and DON-15-sulfate. mdpi.comresearchgate.net

While direct conjugation of 3,15-diADON is not a recognized pathway, studies in wheat have shown that its partially deacetylated metabolite, 15-ADON, can undergo direct Phase II reactions to form 15-acetyl-DON-3-O-β-D-glucoside (15-ADON3G) and 15-acetyl-DON-3-sulfate (15-ADON3S). mdpi.comnih.govnih.gov This highlights a key metabolic difference between the acetylated derivatives of DON.

Comparative Biotransformation of Acetylated Deoxynivalenol Derivatives

The biotransformation of 3,15-diADON is best understood in comparison to its related acetylated derivatives, 3-ADON and 15-ADON. In the producing Fusarium fungi, 3,15-diADON is the common biosynthetic precursor from which either 3-ADON or 15-ADON is formed. nih.govebi.ac.uk The specific outcome is determined by the fungal Tri8 enzyme, a carboxylesterase that selectively removes either the C15 or C3 acetyl group. ebi.ac.uk

In plant and animal systems, significant differences exist in how these three compounds are metabolized. The primary metabolic event for all three is deacetylation to DON; however, the rate and intermediate steps vary considerably. mdpi.comnih.gov

A key distinction lies in the metabolic routes of 3-ADON versus 15-ADON. Studies using wheat suspension cultures have shown that 3-ADON is almost exclusively metabolized into DON before any subsequent Phase II conjugation reactions take place. mdpi.comnih.govnih.gov In contrast, 15-ADON follows a more complex pathway where it is both deacetylated to DON and directly conjugated to form Phase II metabolites like 15-ADON3G and 15-ADON3S. mdpi.comnih.govnih.gov

The metabolism of 3,15-diADON shows characteristics of both its mono-acetylated derivatives. It is deacetylated rapidly, a trait it shares with 3-ADON. mdpi.com However, this rapid metabolism does not lead to a correspondingly high accumulation of DON in the extracellular environment, a characteristic more similar to the metabolism of 15-ADON. mdpi.com In human cell and tissue models, the deacetylation of 3-ADON is generally more efficient than that of 15-ADON. semanticscholar.orgresearchgate.net

The following interactive table summarizes the comparative metabolic pathways of DON's acetylated derivatives.

| Compound | Primary Metabolic Pathway(s) | Key Characteristics |

|---|---|---|

| This compound (3,15-diADON) | Sequential deacetylation to 3-ADON or 15-ADON, followed by deacetylation to DON. jst.go.jpnih.gov | Rapidly deacetylated, but does not lead to high levels of free DON. mdpi.com Direct Phase II conjugation is not a confirmed pathway. mdpi.com |

| 3-Acetyldeoxynivalenol (3-ADON) | Deacetylation to DON. mdpi.comnih.gov | Almost exclusively hydrolyzed to DON before Phase II reactions occur. nih.govnih.gov Generally deacetylated more efficiently than 15-ADON in human tissues. semanticscholar.org |

| 15-Acetyldeoxynivalenol (15-ADON) | 1. Deacetylation to DON. nih.gov 2. Direct Phase II conjugation (Glucuronidation, Sulfation). nih.govnih.gov | Can be directly converted to conjugated metabolites (e.g., 15-ADON3G, 15-ADON3S) in addition to being hydrolyzed to DON. mdpi.comnih.gov |

The major metabolites identified following exposure to these derivatives reflect these differing pathways.

| Initial Compound | Major Identified Metabolites |

|---|---|

| This compound (3,15-diADON) | 3-ADON, 15-ADON, DON, DON-glucuronides, DON-sulfates. mdpi.comjst.go.jp |

| 3-Acetyldeoxynivalenol (3-ADON) | DON, DON-3-glucoside (D3G), other DON conjugates. mdpi.comnih.gov |

| 15-Acetyldeoxynivalenol (15-ADON) | DON, 15-acetyl-DON-3-O-β-D-glucoside (15-ADON3G), deoxynivalenol-3-O-β-D-glucoside (D3G), 15-acetyl-DON-3-sulfate (15-ADON3S). mdpi.comnih.govnih.gov |

Agricultural Management and Control Strategies for 3,15 Diacetyldeoxynivalenol Contamination

Pre-Harvest Control Measures to Reduce Fusarium Infection

Effective management of 3,15-diacetyldeoxynivalenol (B1211994) (3,15-diacetyl-DON) contamination begins in the field, long before harvest. The primary strategy involves minimizing the infection of crops by Fusarium species, the fungi responsible for producing this mycotoxin. A combination of genetic resistance and agronomic practices offers the most robust defense against fungal proliferation and subsequent toxin accumulation.

Development and Utilization of Resistant Cultivars

The cultivation of genetically resistant crop varieties is a cornerstone of pre-harvest control. nih.gov Plant breeders have focused on developing cultivars with enhanced resistance to Fusarium Head Blight (FHB), a key disease leading to mycotoxin contamination in cereals. uea.ac.uksemanticscholar.org

Key Research Findings:

Quantitative Trait Loci (QTL): Researchers have identified several QTLs associated with FHB resistance. These genetic regions can be incorporated into elite crop lines to enhance their defense against Fusarium infection. For instance, the transfer of the Fhb7 gene has been shown to bolster resistance to both scab and crown rot in various wheat cultivars without negatively impacting yield. uea.ac.uk

Genetic Basis of Resistance: Studies have revealed that resistance is not solely dependent on preventing fungal entry but also on the plant's ability to detoxify mycotoxins. Some resistant varieties possess genes that encode for enzymes like UDP-glucosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs), which can convert deoxynivalenol (B1670258) (DON) and its acetylated derivatives into less toxic forms. uea.ac.uk For example, the resistant wheat variety Sumai 3 exhibits upregulated expression of TaGSTU120 and TaGSTF26 upon F. graminearum treatment, suggesting a role for these genes in preventing DON synthesis. uea.ac.uk

Challenges in Breeding: Despite progress, developing resistant cultivars presents challenges. The large and complex genome of crops like hexaploid wheat makes traditional breeding a lengthy process. uea.ac.uk Furthermore, the relationship between agronomic traits and disease resistance can be complex. For example, taller barley cultivars often show greater FHB resistance, but this height is agronomically less desirable due to lodging risks. semanticscholar.org However, research on barley lines with mutations in the brassinosteroid receptor BRI1 has shown that it is possible to achieve a semi-dwarf phenotype with enhanced resistance, avoiding this trade-off. semanticscholar.org

Table 1: Examples of Genes and QTLs Involved in Fusarium Resistance

| Gene/QTL | Function | Crop | Reference |

|---|---|---|---|

| Fhb7 | Encodes a glutathione S-transferase that detoxifies trichothecenes. | Wheat | uea.ac.uk |

| TaGSTU120, TaGSTF26 | May encode GSTs that prevent DON synthesis. | Wheat | uea.ac.uk |

| BRI1 | Brassinosteroid receptor; mutations can lead to semi-dwarfism and enhanced resistance. | Barley | semanticscholar.org |

| 6H QTL | Associated with FHB resistance, independent of height and heading date. | Barley | semanticscholar.org |

Agronomic Practices Influencing Fungal Growth and Toxin Production

In conjunction with resistant cultivars, specific agricultural practices can significantly impact the incidence of Fusarium infection and mycotoxin production. mdpi.com These practices aim to create an environment less favorable for the pathogen.

Key Research Findings:

Crop Rotation: Continuous cultivation of susceptible crops like maize and wheat can lead to a buildup of Fusarium inoculum in the soil and crop residues. Rotating with non-host crops can help break the disease cycle.

Tillage: Reduced or no-tillage practices can leave crop residues on the soil surface, which can serve as a primary source of Fusarium inoculum for the subsequent crop. While conservation tillage has benefits for soil health, its impact on FHB risk must be carefully managed.

Fungicide Application: The timing of fungicide application is critical for controlling FHB. Applications at anthesis (flowering) are generally most effective at reducing both the visual symptoms of the disease and the accumulation of mycotoxins like DON and its derivatives.

Irrigation and Fertilization: High humidity and moisture, particularly during the flowering stage, favor Fusarium infection. nih.govfrontiersin.org Therefore, irrigation management is crucial. Additionally, balanced fertilization is important, as excessive nitrogen can increase susceptibility to FHB. Some studies have explored the use of specific fertilizers to reduce mycotoxin contamination, with varying results. mdpi.com

Harvesting Practices: Timely harvesting is important to minimize the period during which the crop is exposed to conditions favorable for fungal growth and toxin production. Delaying harvest can lead to increased mycotoxin levels, especially in wet conditions.

Post-Harvest Decontamination and Detoxification Methodologies

Once a crop is harvested, the focus shifts to post-harvest strategies to reduce or eliminate this compound contamination. These methods can be broadly categorized into physical, chemical, and biological approaches.

Physical Processing Techniques (e.g., Washing, Milling, Thermal Treatment)

Physical methods aim to remove or destroy the mycotoxin without altering the fundamental chemical nature of the grain. researchgate.net

Key Research Findings:

Washing: Washing can be effective in reducing mycotoxin levels, particularly in commodities where the contamination is primarily on the surface. jst.go.jp However, its efficacy for this compound, which is often distributed throughout the grain kernel, may be limited. Hot water washing has shown promise for improving the postharvest quality of some produce. jst.go.jp

Milling: The milling process can redistribute mycotoxins. For deoxynivalenol and its derivatives, the outer layers of the grain, such as the bran, tend to have higher concentrations than the endosperm. Therefore, milling can lead to a significant reduction of these mycotoxins in refined flour, but the by-products like bran will have concentrated levels.

Thermal Treatment: High temperatures can lead to the degradation of mycotoxins. researchgate.net However, the temperatures required for significant destruction of deoxynivalenol and its acetylated forms are often high enough to negatively impact the nutritional and functional qualities of the food or feed product.

Chemical Degradation Approaches

Chemical methods involve the use of various chemical agents to transform this compound into less toxic or non-toxic compounds.

Key Research Findings:

Ozonation: Ozone is a powerful oxidizing agent that has been shown to be effective in degrading a range of mycotoxins, including deoxynivalenol. The process involves the cleavage of chemical bonds within the mycotoxin molecule.

Sodium Bisulfite: Treatment with sodium bisulfite has been investigated as a method to reduce deoxynivalenol levels in contaminated grain. It is thought to react with the epoxide group of the trichothecene (B1219388), which is crucial for its toxicity.

Plasma Treatment: Low-temperature plasma has been explored for its ability to degrade deoxynivalenol and its acetylated derivatives through the action of reactive chemical species. mdpi.com

Biological Detoxification Using Specific Microorganisms and Enzymes

Biological detoxification is an increasingly researched area that utilizes the metabolic activities of microorganisms and their enzymes to degrade mycotoxins. nih.gov This approach is often considered more specific and environmentally friendly than chemical methods. researchgate.netnih.gov

Key Research Findings:

Microbial Degradation: A variety of microorganisms, including bacteria, yeasts, and non-pathogenic fungi, have been identified with the ability to degrade deoxynivalenol and its derivatives. researchgate.net These microbes can transform the mycotoxins through mechanisms such as de-epoxidation, hydroxylation, or glycosylation, resulting in products with reduced toxicity.

Enzymatic Detoxification: Specific enzymes are responsible for the detoxification capabilities of these microorganisms. For example, some bacteria produce enzymes that can open the 12,13-epoxide ring of deoxynivalenol, which is a key structural feature for its toxicity. The resulting de-epoxidated metabolite is significantly less toxic. Other enzymatic modifications include the conversion of DON to 3-keto-DON or 3-epi-DON, which are also less toxic. researchgate.net The transgenic expression of the TRI101 gene, which encodes for a trichothecene 3-O-acetyltransferase, in plants has been shown to convert DON into the less phytotoxic 3-ADON. uea.ac.uk

Deacetylation: While not a detoxification step in itself, the deacetylation of this compound is a critical transformation. In humans and animals, this process is efficiently carried out, particularly in the small intestine and liver, converting the acetylated forms back to deoxynivalenol. researchgate.netebi.ac.uk Interestingly, studies have shown that carboxylesterases are not the primary enzymes responsible for this deacetylation in humans. ebi.ac.uk Some microorganisms can also perform this deacetylation. mdpi.com For instance, the Tri8 enzyme in Fusarium graminearum is a deacetylase that plays a role in determining the chemotype (3-ADON or 15-ADON) of the fungus.

Table 2: Summary of Post-Harvest Decontamination and Detoxification Methods

| Method Category | Specific Technique | Mechanism of Action | Reference |

|---|---|---|---|

| Physical | Washing | Surface removal of contaminants. | jst.go.jp |

| Milling | Segregation of contaminated fractions (e.g., bran). | ||

| Thermal Treatment | Heat-induced degradation of mycotoxins. | researchgate.net | |

| Chemical | Ozonation | Oxidation of mycotoxin molecules. | |

| Sodium Bisulfite | Reaction with the epoxide group. | ||

| Plasma Treatment | Degradation by reactive chemical species. | mdpi.com | |

| Biological | Microbial Degradation | Transformation into less toxic compounds by microorganisms. | researchgate.netnih.gov |

| Enzymatic Detoxification | Specific enzymatic reactions (e.g., de-epoxidation, glycosylation). | uea.ac.ukresearchgate.net |

Regulatory Science and Food/feed Safety Considerations for Acetylated Deoxynivalenol Derivatives

Data Gaps in Occurrence and Toxicological Information for Conjugated Forms

Significant data gaps persist regarding the occurrence and toxicological profiles of conjugated forms of deoxynivalenol (B1670258) (DON), including its acetylated derivative, 3,15-diacetyldeoxynivalenol (B1211994) (3,15-diacetyl-DON). While research has focused on the parent compound DON, its various modified forms, which can be produced by fungi or as metabolites in plants, are often overlooked in routine monitoring. nih.govresearchgate.net This lack of comprehensive data presents a challenge to fully assessing the risks they pose to human and animal health. nih.govwur.nl

Implications of this compound as a Precursor for Regulated Mycotoxins (e.g., DON)

This compound serves as a direct precursor in the biosynthesis of the regulated mycotoxin deoxynivalenol (DON) and its other acetylated derivatives, 3-ADON and 15-ADON. nih.govnih.gov Fungal strains, such as Fusarium graminearum, produce 3,15-diacetyl-DON, which can then be deacetylated at either the C-3 or C-15 position by fungal enzymes to form 15-ADON or 3-ADON, respectively. nih.govresearchgate.net These acetylated forms can be further converted to DON. nih.gov

The presence of 3,15-diacetyl-DON and its derivatives in agricultural commodities is significant for food and feed safety. wiley.com During digestion, acetylated forms like 3-ADON and 15-ADON are largely deacetylated to DON, meaning they can contribute to the same toxic effects as DON itself. wiley.comeuropa.eu This has led regulatory bodies to consider a group-TDI (Tolerable Daily Intake) for the sum of DON and its acetylated forms. wiley.comeuropa.eu The co-occurrence of DON with its acetylated precursors, including 3,15-diacetyl-DON, complicates risk assessment, as the total toxic load may be underestimated if only the parent mycotoxin is measured. semanticscholar.orgmdpi.com Studies have shown that in contaminated grains, a substantial portion of the total DON-related toxin concentration can be present in these modified forms. semanticscholar.org

Importance of Analyzing Modified and Emerging Mycotoxins in Monitoring Programs

The co-occurrence of multiple mycotoxins and their modified derivatives is common, and their combined toxic effects can be additive or synergistic. mdpi.com Therefore, monitoring programs that include a wider range of mycotoxins, including emerging and modified ones, provide a more accurate picture of the actual contamination and potential health risks. semanticscholar.orgmdpi.com The development of multi-toxin analytical methods, particularly those using liquid chromatography coupled with mass spectrometry (LC-MS/MS), has become essential for the simultaneous detection and quantification of parent mycotoxins and their various derivatives. nih.govnih.govnih.gov Expanding routine monitoring to include these compounds is a necessary step to ensure consumer safety and to refine risk assessments. rivm.nlsemanticscholar.org

Development of Reference Materials and Standards for Analysis

The accurate analysis of this compound and other modified mycotoxins is heavily reliant on the availability of high-quality reference materials and analytical standards. nih.govsigmaaldrich.com These standards are essential for the validation of analytical methods, ensuring the reliability and comparability of data from different laboratories. mdpi.com A significant challenge in the analysis of modified mycotoxins is the commercial unavailability of many of these standards. nih.gov

The development of methods for the synthesis and purification of these compounds is a critical area of research. dntb.gov.uanih.gov For instance, this compound has been produced in laboratory settings for use as a standard. jst.go.jp Furthermore, the creation of certified reference materials (CRMs) containing known concentrations of these toxins in relevant food matrices, such as wheat or corn, is necessary for proficiency testing and quality control in analytical laboratories. nih.gov Efforts are ongoing to develop and validate analytical methods, often using techniques like LC-MS/MS, for the simultaneous determination of a wide range of trichothecenes, including their acetylated derivatives and precursors like this compound. nih.govtandfonline.com The availability of these standards and reference materials is a prerequisite for including modified mycotoxins in routine monitoring programs and for conducting the toxicological studies needed to fill existing data gaps. nih.govmdpi.com

Interactive Data Table: Selected Research Findings on this compound and Related Compounds

| Compound | Matrix | Analytical Method | Key Finding | Reference |

| This compound | Wheat | LC-MS/MS | Method developed for simultaneous quantification of trichothecenes, including derivatives and precursors. | nih.gov |

| This compound | Fungal Culture | Biotransformation Experiment | Identified as a precursor to 3-ADON and 15-ADON by different F. graminearum subtypes. | jst.go.jp |

| This compound | Wheat Suspension Culture | LC-MS/MS | Rapidly and almost completely deacetylated within 96 hours. | nih.gov |

| This compound | N/A | N/A | Can be hydroxylated to 3,15-diacetylnivalenol in the nivalenol (B191977) chemotype of Fusarium. | mdpi.comnih.gov |

| 3-Acetyldeoxynivalenol (B190510) | Food and Feed | Data Review | Largely deacetylated to DON before systemic distribution. | wiley.com |

| 15-Acetyldeoxynivalenol (B30657) | Food and Feed | Data Review | Largely deacetylated to DON before systemic distribution. | wiley.com |

| Deoxynivalenol | Maize and Wheat | UPLC-MS | Found to be the predominant toxin in wheat, while 15-ADON co-contaminated frequently with DON in maize. | mdpi.com |

Emerging Research Trends and Future Directions for 3,15 Diacetyldeoxynivalenol Studies

Advanced Omics Technologies in Mycotoxin Research

The application of "omics" technologies—genomics, transcriptomics, and proteomics—has revolutionized the study of mycotoxins, providing deep insights at the molecular level. numberanalytics.com These approaches are critical for understanding the biosynthesis of 3,15-diADON and for identifying new control targets.

Genomics and Transcriptomics: The genetic blueprint for trichothecene (B1219388) biosynthesis in Fusarium species is encoded within a cluster of genes, primarily the TRI genes. nih.gov Genomic studies help identify these gene clusters, while transcriptomics reveals how their expression is regulated by environmental cues. For instance, the biosynthesis of 3,15-diADON is a pivotal step, catalyzed by enzymes encoded by TRI genes before it is deacetylated to either 3-acetyldeoxynivalenol (B190510) (3-ADON) or 15-acetyldeoxynivalenol (B30657) (15-ADON) by the product of the TRI8 gene. mdpi.comebi.ac.uknih.gov The specific allele of TRI8 determines the final chemotype (3-ADON or 15-ADON producer) of the Fusarium strain. ebi.ac.ukplos.org Transcriptomic analyses show which genes are activated under specific conditions, helping researchers understand the triggers for toxin production. nih.gov

Proteomics: Proteomics complements genetic studies by analyzing the proteins that are actually produced by the fungus. This can identify the specific enzymes, like acetyltransferases and deacetylases, involved in the formation and modification of 3,15-diADON. numberanalytics.comnih.gov Proteomic studies have identified protein biomarkers of mycotoxin exposure and helped to clarify the mechanisms of toxicity. numberanalytics.com The integration of transcriptomic and proteomic data provides a comprehensive view of the molecular machinery governing mycotoxin production, which is essential for developing targeted intervention strategies. numberanalytics.comnih.govembopress.org

Future research will likely focus on integrating multiple omics technologies to create a comprehensive picture of mycotoxin regulation. numberanalytics.com This will aid in developing biomarkers for early detection of toxigenic fungi and in identifying novel genetic targets for inhibiting the production of 3,15-diADON and its subsequent toxic derivatives.

Comprehensive Assessment of Co-contamination Scenarios and their Implications

In natural settings, agricultural commodities are rarely contaminated by a single mycotoxin. Instead, they are often affected by a mixture of several toxins produced by one or more fungal species. nih.gov 3,15-Diacetyldeoxynivalenol (B1211994) is a precursor to other toxins, and its presence implies the potential for a complex cocktail of related compounds, including Deoxynivalenol (B1670258) (DON), 3-ADON, 15-ADON, and Nivalenol (B191977) (NIV). jst.go.jp

Research shows that DON and its acetylated forms frequently co-occur with other Fusarium mycotoxins like Zearalenone (ZEN) and their respective modified forms. nih.govwiley.com For example, a study on forage maize found that 93% of samples were contaminated with a combination of DON, DON3G (a modified form), 3+15-AcDON, and ZEN. nih.gov The co-occurrence of multiple mycotoxins is a significant concern because their combined toxic effects can be additive or even synergistic. mdpi.comsemanticscholar.org Studies on cell lines have shown that binary combinations of trichothecenes can lead to synergistic cytotoxicity, meaning the combined effect is greater than the sum of the individual effects. semanticscholar.org

Understanding these co-contamination patterns is crucial for accurate risk assessment. Future research is directed towards developing advanced analytical methods that can simultaneously detect a wide range of mycotoxins and their modified forms in a single analysis. mdpi.comnih.gov Furthermore, there is a need for more toxicological studies on the effects of realistic mycotoxin mixtures as found in naturally contaminated grains to better evaluate the true risk to human and animal health.

| Mycotoxin Combination | Commodity | Key Findings | Reference |

|---|---|---|---|

| DON, DON3G, 3+15-AcDON, ZEN | Forage Maize | 93% of samples contained this combination. 57% also contained α-ZEL. | nih.gov |

| DON and Nivalenol (NIV) | Wheat and Barley | Co-occurrence is common in Japan, with levels of both toxins being approximately equal in over 60% of samples. | jst.go.jp |

| DON, 15-ADON, NIV, FX | (In vitro study) | Binary combinations such as DON + 15-ADON and DON + NIV showed synergistic toxic effects on human gastric cells. | semanticscholar.org |

| DON, 3-ADON, 15-ADON | Maize | High frequency of co-occurrence, with DON contaminating 100% of samples in one study, and its acetylated forms (3-ADON and 15-ADON) also present at high frequencies. | nih.gov |

Biotechnological Interventions for Mitigation of Fungal Contamination

In response to the limitations and environmental concerns associated with chemical fungicides, biotechnological interventions are gaining significant interest. These strategies utilize living organisms or their products to control the growth of toxigenic fungi like Fusarium graminearum and reduce mycotoxin production.

One of the most promising approaches is the use of Biological Control Agents (BCAs). These are microorganisms, such as bacteria and non-toxigenic fungi, that can outcompete or antagonize pathogenic fungi. mdpi.comoup.com

Antagonistic Fungi: Species from the genera Clonostachys and Trichoderma have shown significant efficacy in controlling F. graminearum. oup.com For example, Clonostachys rosea has been shown to reduce the development of perithecia (the fungal fruiting bodies) by up to 100% in laboratory settings and significantly lower DON and ZEN content in field conditions by up to 93% and 98%, respectively. oup.com

Antagonistic Bacteria: Lactic Acid Bacteria (LAB), such as strains of Lactobacillus, have also demonstrated antifungal properties. frontiersin.org In laboratory assays, Lactobacillus strains have been shown to reduce the mycelial growth of F. graminearum and significantly decrease DON content in barley spikelets. frontiersin.org

Antagonistic Yeasts: Certain yeasts, like those from the genus Cryptococcus, have been investigated for their ability to inhibit Fusarium growth and spore germination. nih.gov Studies have shown that yeast isolates can reduce the germination of F. graminearum spores by over 85%. nih.gov

The mechanisms by which BCAs work are diverse and include competition for nutrients and space, parasitism, and the production of antifungal compounds. mdpi.com Some BCAs may also inhibit the expression of genes involved in mycotoxin biosynthesis. mdpi.com Future research will focus on optimizing the application of these BCAs in field settings and exploring combinations of different agents for broader and more robust control of Fusarium contamination. oup.commdpi.com

| Biocontrol Agent (BCA) | Target Pathogen | Observed Efficacy | Reference |

|---|---|---|---|

| Clonostachys rosea | Fusarium graminearum | Up to 100% inhibition of perithecia development in lab; up to 93% reduction in DON in field trials. | oup.com |

| Trichoderma gamsii | Fusarium graminearum | 50% inhibition of perithecia development when applied after the pathogen. | oup.com |

| Lactobacillus brevis R2Δ | Fusarium graminearum | 17% average reduction in mycelial growth in dual culture assays. | frontiersin.org |

| Lactobacillus amylovorus DSM20552 | Fusarium graminearum | Significantly reduced deoxynivalenol content in barley spikelets under glasshouse conditions. | frontiersin.org |

| Cryptococcus carnescens | F. culmorum, F. graminearum, F. poae | Limited mycelial growth of all three tested Fusarium species. | nih.gov |

Predictive Modeling of Fungal Growth and Toxin Production in Variable Climates

Climate change is a significant factor influencing mycotoxin contamination worldwide. nih.govresearchgate.net Changes in temperature, humidity, and rainfall patterns can create conditions that are more favorable for the growth of mycotoxigenic fungi and the production of toxins. wur.nlbiorexfooddiagnostics.com For Fusarium graminearum, the producer of 3,15-diADON and its derivatives, factors like temperature and moisture are critical. core.ac.ukscispace.com

To address this challenge, researchers are developing predictive models that integrate meteorological data, crop phenology, and fungal biology to forecast the risk of mycotoxin contamination. wur.nlscispace.com These models aim to predict when and where conditions will be optimal for fungal infection and toxin synthesis.

For example, studies have shown that the optimal temperature for DON production by F. graminearum is between 26°C and 30°C. wur.nl Predictive models use such data to assess risk. One logistic model correctly predicted DON contamination in 96.5% of cases based on moisture content and temperature during wheat storage. scispace.com It showed that no toxin production was likely below 15°C or at a moisture content below 15%. scispace.com

Climate change scenarios predict that warmer temperatures may lead to a shift in the geographical distribution of mycotoxigenic fungi. nih.govresearchgate.net For instance, Fusarium mycotoxins, traditionally more common in southern Europe, may become more prevalent in northern regions. nih.gov These shifts necessitate the continuous refinement of predictive models.

Future directions in this area involve improving the accuracy of these models by incorporating more complex variables, such as the effects of elevated CO2 levels and extreme weather events on both the host plant and the fungus. core.ac.uk The goal is to create robust early-warning systems that can help farmers and food producers implement timely and targeted control measures to mitigate the risk of mycotoxin contamination. researchgate.net

Q & A

Q. What is the biosynthetic pathway of 3,15-diADON in Fusarium species, and how does it relate to other trichothecenes?

- Methodological Answer : 3,15-diADON is a key intermediate in trichothecene biosynthesis. It is derived from calonectrin via acetylation at C-3 and C-15 positions by Tri3 and Tri7 enzymes. In Fusarium graminearum, 3,15-diADON serves as a precursor for both 3-acetyldeoxynivalenol (3-ADON) and 15-acetyldeoxynivalenol (15-ADON), depending on the activity of the carboxylesterase Tri8. Tri8 deacetylates 3,15-diADON at either C-3 (yielding 15-ADON) or C-15 (yielding 3-ADON), determined by genetic polymorphisms in the Tri8 gene .

Q. What analytical methods are recommended for detecting and quantifying 3,15-diADON and its derivatives in fungal cultures?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Enables precise quantification of 3,15-diADON and its deacetylated products (3-ADON, 15-ADON) using isotopic internal standards .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for profiling trichothecenes in fungal metabolic extracts. For example, 3,15-diADON elutes at 14.9 min under optimized conditions .

- Nuclear Magnetic Resonance (NMR) : Provides structural validation. Published H NMR data (e.g., δ 2.06 ppm for C-15 acetyl group) are critical for confirming identity .

Q. How can 3,15-diADON be isolated and purified from Fusarium cultures?

- Methodological Answer :

- Extraction : Use acetone-diethyl ether (9:1) to extract trichothecenes from fungal biomass .

- Chromatography : Employ silica gel thin-layer chromatography (TLC) or preparative HPLC for purification. TLC with diethyl ether-acetone (9:1) resolves 3,15-diADON (Rf ~0.5) from co-metabolites .

- Crystallization : Recrystallize from acetone-diethyl ether to obtain pure 3,15-diADON (melting point: 109–118°C) .

Q. What are the primary mechanisms of 3,15-diADON-induced toxicity in eukaryotic cells?

- Methodological Answer :

- Oxidative Stress : 3,15-diADON increases reactive oxygen species (ROS) in HepG2 cells, measured via dichlorofluorescein (DCF) fluorescence. Pre-treatment with antioxidants (e.g., N-acetylcysteine) mitigates toxicity .

- Inhibition of Protein Synthesis : Competitive binding to the peptidyltransferase center of ribosomes, validated via luciferase-based translational inhibition assays .

Advanced Research Questions

Q. How do genetic variations in Tri8 regulate the 3-ADON and 15-ADON chemotypes in Fusarium?

- Methodological Answer :

- Gene Disruption : Transform F. graminearum with disrupted Tri8 to observe accumulation of 3,15-diADON and intermediates (e.g., 7,8-dihydroxycalonectrin) .

- Enzyme Assays : Heterologously express Tri8 alleles in yeast to compare deacetylation activity. 15-ADON chemotypes exhibit C-3 deacetylation, while 3-ADON chemotypes deacetylate C-15 .

Q. What advanced techniques are used for structural elucidation of 3,15-diADON and its analogs?

- Methodological Answer :

- 2D NMR (COSY, HMBC) : Resolves complex spin systems and assigns acetyl groups (e.g., HMBC correlations between C-3/C-15 acetyl carbonyls and adjacent protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (CHO; m/z 380.1362 [M+H]) and fragments (e.g., m/z 320.1004 for loss of acetyl group) .

Q. How can in vitro models be optimized to study 3,15-diADON metabolism and detoxification?

- Methodological Answer :

- Hepatic Microsomal Assays : Incubate 3,15-diADON with liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylated derivatives) via LC-HRMS .

- Glutathione Conjugation Studies : Use recombinant glutathione S-transferases (GSTs) to assess detoxification pathways. Monitor conjugates via MRM transitions (e.g., m/z 506 → 307 for DON-GSH) .

Q. What environmental factors influence the chemotype shift from 15-ADON to 3-ADON in Fusarium populations?

- Methodological Answer :

- Comparative Genomics : Analyze Tri8 allelic diversity in field isolates using PCR-RFLP or whole-genome sequencing. Correlate chemotypes with geographic/climatic data .

- In Vitro Stress Experiments : Expose fungi to host defense compounds (e.g., 2,4-dihydroxy-7-methoxybenzoxazine, DIMBOA) and quantify chemotype ratios via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |